7-Deoxypancratistatin
CAS No.:
Cat. No.: VC1720583
Molecular Formula: C14H15NO7
Molecular Weight: 309.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO7 |
|---|---|
| Molecular Weight | 309.27 g/mol |
| IUPAC Name | (1R,2S,3S,4S,4aR,11bR)-1,2,3,4-tetrahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
| Standard InChI | InChI=1S/C14H15NO7/c16-10-8-4-1-6-7(22-3-21-6)2-5(4)14(20)15-9(8)11(17)13(19)12(10)18/h1-2,8-13,16-19H,3H2,(H,15,20)/t8-,9-,10-,11+,12+,13+/m1/s1 |
| Standard InChI Key | GVGWJJOWWDRYOF-DZDPUUJWSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C3C(=C2)[C@@H]4[C@H]([C@@H]([C@@H]([C@H]([C@@H]4O)O)O)O)NC3=O |
| SMILES | C1OC2=C(O1)C=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O |
| Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C4C(C(C(C(C4O)O)O)O)NC3=O |
Introduction
Chemical Structure and Properties
7-Deoxypancratistatin belongs to the phenanthridine class of compounds and has the molecular formula C14H15NO7 with a molecular weight of 309.27 g/mol . Its IUPAC name is (1R,2S,3S,4S,4aR,11bR)-1,2,3,4-tetrahydroxy-2,3,4,4a,5,11b-hexahydro-1H- dioxolo[4,5-j]phenanthridin-6-one . The compound features a complex structure with multiple stereocenters and a fused ring system.
The chemical structure of 7-Deoxypancratistatin contains the following key elements:
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A phenanthridone core structure
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A dioxole ring fused to the aromatic portion
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Four hydroxyl groups on the cyclitol ring
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Six stereogenic centers, contributing to its complex three-dimensional architecture
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of 7-Deoxypancratistatin:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO7 |
| Molecular Weight | 309.27 g/mol |
| Chemical Class | Phenanthridines |
| Stereochemistry | 1R,2S,3S,4S,4aR,11bR configuration |
| Natural Source | Amaryllidaceae plant family |
| Chemical Identifiers | CHEBI:31142, CHEMBL98481, KEGG ID: C12255 |
Natural Occurrence and Sources
7-Deoxypancratistatin has been reported to occur naturally in plants belonging to the Amaryllidaceae family . This family includes numerous genera such as Narcissus, Hymenocallis, and Galanthus, which are known to produce a diverse array of isoquinoline alkaloids.
The low natural abundance of 7-Deoxypancratistatin, similar to its related compound pancratistatin (PST), has limited its availability for extensive biological evaluation and clinical development . This scarcity has driven significant research into developing efficient synthetic routes to obtain the compound and its derivatives in sufficient quantities for research purposes.
Synthetic Approaches
Numerous synthetic strategies have been developed to produce 7-Deoxypancratistatin, addressing the challenges of establishing multiple stereocenters and constructing its complex polycyclic structure.
Stereocontrolled Synthesis
A stereocontrolled synthesis of (+)-7-deoxypancratistatin has been reported using two different strategies, both starting from pentose sugars and piperonal :
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A 13-step synthesis from D-ribose and piperonal, which suffered from low yield in the zinc-mediated coupling reaction .
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An 18-step synthesis from D-xylose and piperonal, involving conversion to ribofuranoside 28, zinc-mediated coupling with bromide 7, ring-closing olefin metathesis, Overman rearrangement, dihydroxylation, and deprotection .
Chemoenzymatic Synthesis
An efficient chemoenzymatic synthesis of 7-deoxypancratistatin and its C-1 derivatives has been developed with key steps including :
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Selective opening of an epoxide with aluminum acetylide in the presence of an aziridine
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Solid-state silica-gel-catalyzed opening of an aziridine
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Oxidative cleavage of a phenanthrene core and recyclization to phenanthridone
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Formation of the key C-1 aldehyde intermediate (compound 22) for further functionalization
This approach has enabled the synthesis of various C-1 derivatives, including acetoxymethyl and hydroxymethyl analogs, which have shown promising biological activities .
Synthesis of Structural Isomers
Research has also focused on synthesizing positional isomers of 7-deoxypancratistatin to explore structure-activity relationships. One such synthesis involved a 12-step process from epoxyaziridines 4 and 5, with intermolecular opening of the aziridine rather than the epoxide in the early stages . Structure confirmation of these complex molecules required advanced NMR techniques, including 1H-15N correlation NMR spectroscopy .
Biological Activity
Anticancer Properties
The C-1 acetoxymethyl derivative of 7-deoxypancratistatin, designated JC-TH-acetate-4 (JCTH-4), has shown particularly promising anticancer activity comparable to natural pancratistatin . This derivative effectively induces apoptosis in both p53-positive (HCT 116) and p53-negative (HT-29) human colorectal cancer cell lines .
Mechanism of Action
The anticancer effects of 7-deoxypancratistatin derivatives appear to be primarily mediated through mitochondrial targeting. The JCTH-4 derivative has been shown to:
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Decrease mitochondrial membrane potential (MMP)
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Increase levels of reactive oxygen species (ROS) in isolated mitochondria
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Cause release of the apoptogenic factor cytochrome c from mitochondria
When administered with tamoxifen (TAM), there was an enhanced effect in apoptosis induction, ROS production, cytochrome c release, and autophagic induction by colorectal cancer cells .
Selectivity for Cancer Cells
A significant advantage of 7-deoxypancratistatin derivatives is their selective toxicity toward cancer cells. The JCTH-4 derivative exhibited minimal toxicity against normal human fetal fibroblast (NFF) and normal colon fibroblast (CCD-18Co) cell lines . This selective targeting of cancer cells suggests that these compounds may serve as safer alternatives to conventional chemotherapeutics, which often cause significant damage to normal tissues.
Structure-Activity Relationships and Derivatives
C-1 Modified Analogs
Modifications at the C-1 position of 7-deoxypancratistatin have yielded derivatives with enhanced biological properties:
Related Amaryllidaceae Alkaloids
Several compounds structurally related to 7-deoxypancratistatin have been studied for their biological properties:
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Pancratistatin (PST): Contains an additional oxygen at the 7-position and demonstrates more potent anticancer activity than 7-deoxypancratistatin .
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Trans-dihydrolycoricidine: Another Amaryllidaceae alkaloid whose total synthesis has been achieved using intermediates from 7-deoxypancratistatin synthesis .
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SVTH-series analogs (SVTH-7, -6, and -5): These synthetic analogs have demonstrated potent anti-cancer activity exceeding that of both PST and several standard chemotherapeutic agents .
Research Applications and Future Directions
Cancer Research Applications
The primary application of 7-deoxypancratistatin and its derivatives has been in cancer research, particularly focusing on:
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Understanding mitochondrial vulnerabilities in cancer cells
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Developing selective anticancer agents with reduced side effects
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Exploring combination therapies, such as with tamoxifen, to enhance efficacy
Mitochondrial Targeting Strategies
The ability of 7-deoxypancratistatin derivatives to target mitochondria provides a valuable platform for developing cancer therapeutics that exploit the metabolic differences between cancer and normal cells. The pro-apoptotic effects of related analogs like SVTH-7 on cancer cells and mitochondria were abrogated with the inhibition of mitochondrial complex II and III, suggesting that specific mitochondrial or metabolic vulnerabilities may be targeted by these compounds .
Synthetic Chemistry Advancements
The complex structure of 7-deoxypancratistatin has driven significant advancements in synthetic organic chemistry methods, including:
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